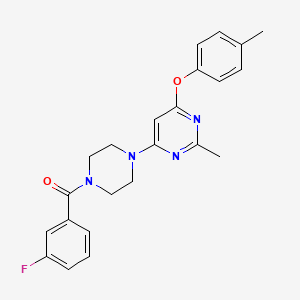![molecular formula C20H21NO4 B2706870 1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-65-2](/img/structure/B2706870.png)
1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a spiro linkage between a dioxane ring and an indolinone moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves several steps, typically starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . The spirocyclic structure is then formed by reacting the indole derivative with a dioxane precursor in the presence of a suitable catalyst . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Aplicaciones Científicas De Investigación
1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to selective inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar compounds to 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one include other spirocyclic indolinone derivatives and methoxybenzyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole: Similar methoxybenzyl substitution but different spirocyclic structure.
2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes: Similar indole core but different functional groups.
The uniqueness of 1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-5-3-6-17-18(14)21(13-15-7-9-16(23-2)10-8-15)19(22)20(17)24-11-4-12-25-20/h3,5-10H,4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUTZZDHCSNQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=C(C=C4)OC)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2706788.png)

![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)

![5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706801.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)




![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)

